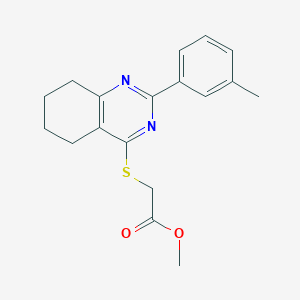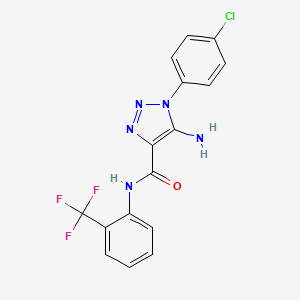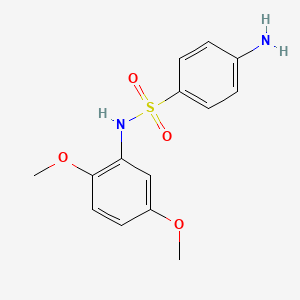
1-Bromo-4-(1-fluorocyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(1-fluorocyclopropyl)benzene is a chemical compound with the molecular formula C9H8BrF. It is a derivative of benzene, with a bromine atom and a fluorocyclopropyl group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(1-fluorocyclopropyl)benzene consists of a benzene ring with a bromine atom and a fluorocyclopropyl group attached. The InChI code for this compound is 1S/C9H8BrF/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-4-(1-fluorocyclopropyl)benzene include a molecular weight of 215.06 . It is a liquid at room temperature .Applications De Recherche Scientifique
Radiosynthesis and Labeling Agents
1-Bromo-4-(1-fluorocyclopropyl)benzene has been utilized in the radiosynthesis of novel compounds. For instance, Namolingam et al. (2001) reported the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, and the synthesis of a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes through nucleophilic substitution reactions. These compounds serve as bifunctional labeling agents, potentially useful for medical imaging applications such as positron emission tomography (PET) (Namolingam et al., 2001).
Fluorescence Properties
The compound also finds application in the study of fluorescence properties. Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl)benzene, a derivative obtained through reactions involving a precursor similar to 1-Bromo-4-(1-fluorocyclopropyl)benzene, exhibiting aggregation-induced emission (AIE) characteristics. This highlights its potential use in materials science for developing fluorescent materials (Liang Zuo-qi, 2015).
Organic Synthesis and Catalysis
In organic synthesis, the compound is a precursor for constructing complex molecules. Pan et al. (2014) described the use of 1-Bromo-2-(cyclopropylidenemethyl)benzenes, closely related to 1-Bromo-4-(1-fluorocyclopropyl)benzene, in palladium-catalyzed reactions with 2-alkynylphenols to efficiently synthesize indeno[1,2-c]chromenes. These reactions demonstrate the compound's utility in creating molecular complexity and diversity from easily accessible materials (Pan et al., 2014).
Molecular Structure and Theoretical Studies
Further, 1-Bromo-4-(1-fluorocyclopropyl)benzene and its derivatives have been the subject of structural and theoretical studies to understand their chemical properties better. Patil et al. (2012) conducted synthesis, characterization, and ab initio calculations of a similar compound, 1-bromo-4-(3,7-dimethyloctyl)benzene, demonstrating its importance as a precursor for the synthesis of graphene nanoribbons. This work illustrates the compound's role in facilitating the bottom-up synthesis of advanced nanomaterials (Patil et al., 2012).
Safety and Hazards
Safety information for 1-Bromo-4-(1-fluorocyclopropyl)benzene indicates that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
Mécanisme D'action
Propriétés
IUPAC Name |
1-bromo-4-(1-fluorocyclopropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHOXNNMMTYMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1-fluorocyclopropyl)benzene | |
CAS RN |
1783975-92-7 |
Source


|
| Record name | 1-bromo-4-(1-fluorocyclopropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B2611783.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2611784.png)
![N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2611785.png)




![2-(2-(4-methoxyphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2611792.png)


![[[3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1,2,4-oxadiazol-5-yl]-phenylmethyl] acetate](/img/structure/B2611797.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2611798.png)